2-(2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide
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Overview
Description
2-(2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholino group, a dihydropyrimidinone core, and a phenethylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and catalysts such as ytterbium(III) triflate to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino group or the phenethylacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In the context of cancer treatment, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a morpholino group and a heterocyclic core but differs in its overall structure and specific functional groups.
2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide: Another compound with a morpholino group and a thioether linkage, but with a different core structure.
Uniqueness
What sets 2-(2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-phenethylacetamide apart is its combination of a dihydropyrimidinone core with a phenethylacetamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-17(21-7-6-15-4-2-1-3-5-15)12-16-13-18(26)23-20(22-16)29-14-19(27)24-8-10-28-11-9-24/h1-5,13H,6-12,14H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHIJKPKJOUHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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